molecular formula C19H23N5O2 B2843131 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 359697-72-6

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2843131
CAS RN: 359697-72-6
M. Wt: 353.426
InChI Key: OVUDDARRDWJDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been the subject of extensive research in recent years. This compound is commonly referred to as BRL-15572 and is known for its potential use in the treatment of various diseases.

Mechanism of Action

BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of mood, motivation, and reward. By blocking the D3 receptor, BRL-15572 can reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the locomotor activity of rats, indicating a potential sedative effect. It has also been shown to reduce the reinforcing effects of cocaine and amphetamine, suggesting a potential use in the treatment of addiction. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it has relatively low potency, which can make it difficult to achieve the desired effects at low concentrations. Another limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy in reducing drug-seeking behavior in humans. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to improve the potency and solubility of BRL-15572, which could make it a more useful tool for studying the dopamine D3 receptor.

Synthesis Methods

The synthesis of BRL-15572 involves a multi-step process that begins with the reaction of 2,6-dioxopurine with benzylamine to form 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with piperidine to obtain the final product, 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential use in the treatment of various diseases such as anxiety disorders, depression, and schizophrenia. It has been found to act as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. BRL-15572 has also been shown to have potential in the treatment of drug addiction, as it can reduce the rewarding effects of drugs such as cocaine and amphetamine.

properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-14-9-5-3-6-10-14)18(20-16)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDDARRDWJDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.